![molecular formula C16H22N4O5 B2961282 3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097911-43-6](/img/structure/B2961282.png)
3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural features, including a cyclopropyl group, an imidazolidine-2,4-dione group, a piperidin-4-yl group, and an oxazolidin-3-yl group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclic groups. The exact structure would depend on factors like the spatial arrangement of the atoms and the conformation of the rings .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the various functional groups present. For example, the imidazolidine-2,4-dione group could potentially undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by factors like its molecular structure, the nature of its functional groups, and its overall polarity .Scientific Research Applications
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral research. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting potential for this compound in the development of new antiviral medications .
Anti-inflammatory Applications
Due to the biological activity of similar oxazolidinone derivatives, this compound might exhibit anti-inflammatory properties. This can be particularly useful in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .
Anticancer Potential
Compounds with imidazolidine structures have been associated with antitumor activities. The structural complexity of this compound suggests it could be a candidate for screening against various cancer cell lines, potentially leading to new cancer therapies .
Antioxidant Properties
The oxazolidinone moiety within the compound’s structure is known to contribute to antioxidant properties. This could be beneficial in researching oxidative stress-related diseases and in the development of treatments that require antioxidant components .
Antimicrobial Activity
Indole derivatives, which may share structural similarities with this compound, have shown antimicrobial properties. This suggests possible applications in combating bacterial infections and in the development of new antibiotics .
Antidiabetic Research
The compound’s potential to act on biological pathways could make it a subject of interest in antidiabetic drug research. Its unique structure might interact with enzymes or receptors involved in glucose metabolism .
Neuroprotective Effects
Given the neuroprotective effects observed in some oxazolidinone derivatives, this compound could be explored for its potential in treating neurodegenerative diseases or as a protective agent against neurotoxicity .
Agricultural Applications
The structural features of this compound may lend it properties useful in agriculture, such as acting as a growth regulator or protecting plants against pathogens. Research in this area could lead to the development of new agrochemicals .
Mechanism of Action
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it.
Future Directions
properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c21-13(9-18-7-8-25-16(18)24)17-5-3-11(4-6-17)19-10-14(22)20(15(19)23)12-1-2-12/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYYUADWWXXPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

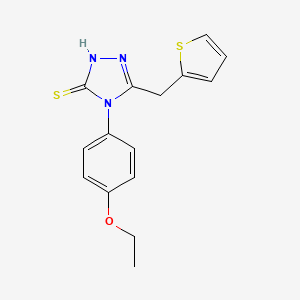
![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

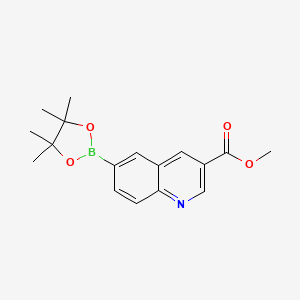
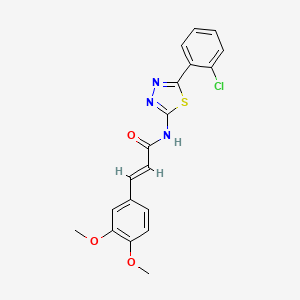
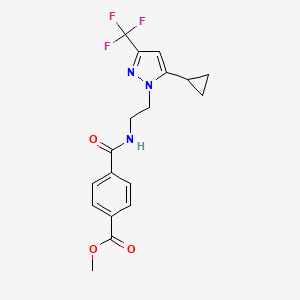
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)
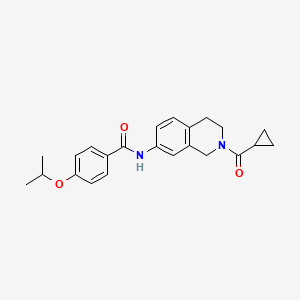
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)
